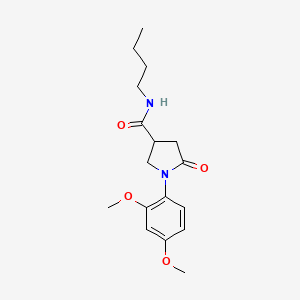
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide
説明
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, which plays a critical role in maintaining metabolic balance. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.
作用機序
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide activates AMPK by binding to the β1 subunit of the enzyme, which induces a conformational change that increases the enzyme's activity. The activation of AMPK leads to the phosphorylation of various downstream targets, including acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein-1c (SREBP-1c), which play key roles in regulating lipid metabolism.
Biochemical and physiological effects:
Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide can improve glucose uptake and insulin sensitivity in various tissues, including the liver, skeletal muscle, and adipose tissue. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide also increases fatty acid oxidation and mitochondrial biogenesis, which can improve metabolic function and reduce the risk of developing metabolic disorders. Additionally, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide in lab experiments is its specificity for activating AMPK. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide has been shown to activate AMPK without affecting other signaling pathways, which makes it a valuable tool for studying the role of AMPK in various biological processes. However, one of the limitations of using N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide is its potential toxicity at high concentrations. Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide can induce cell death at concentrations above 10 μM, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide. One area of interest is the potential therapeutic applications of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide in treating metabolic disorders such as diabetes and obesity. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is the potential use of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide in cancer therapy. Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide can induce apoptosis in cancer cells, but further research is needed to determine its efficacy in vivo. Additionally, future studies could explore the potential use of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
科学的研究の応用
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in treating metabolic disorders. Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-fluorophenyl)acetamide can activate AMPK in various tissues, including the liver, skeletal muscle, and adipose tissue. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which can improve insulin sensitivity and reduce the risk of developing metabolic disorders.
特性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS/c1-9-10(2)20-15(12(9)8-17)18-14(19)7-11-5-3-4-6-13(11)16/h3-6H,7H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYMDTZCEHEINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4772226.png)
![1-(4-chlorophenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4772231.png)
![[3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B4772233.png)
![N-(3,4-dimethylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4772240.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4772244.png)
![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4772247.png)
![5-ethyl-N-[3-(methylthio)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4772257.png)
![4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B4772264.png)
![3-butoxy-N-{3-[(3-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4772270.png)

![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4772301.png)
![N-1,3-benzodioxol-5-yl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4772311.png)
![3-methyl-1-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4772331.png)
![N-(5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4772337.png)